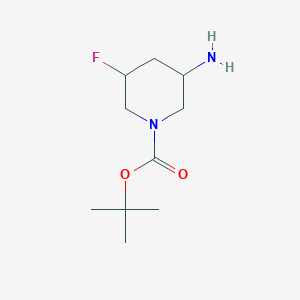

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate

Description

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8) is a chiral piperidine derivative widely utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. Its molecular formula is C₁₀H₁₇FN₂O₂, with a molecular weight of 216.26 g/mol. The compound features a fluorine atom at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes. Stereochemistry is critical: the (3S,5S) configuration (as specified in ) distinguishes it from other stereoisomers, influencing its biological activity and synthetic applications .

Properties

IUPAC Name |

tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVIBSNJHHGNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955555-01-7 | |

| Record name | rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Selective Deprotection of Bis-Protected Precursors

A patented method (WO2009133778A1) involves tert-butyl 3-(alkoxycarbonylamino)-5-fluoropiperidine-1-carboxylate as a key intermediate. The synthesis proceeds via:

- Dual Protection : Introduction of a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and an alkoxycarbonyl group (e.g., ethoxycarbonyl) at the 3-amino position.

- Base-Mediated Deprotection : Treatment with alkali metal hydroxides (e.g., NaOH) or alkoxides selectively removes the alkoxycarbonyl group, yielding the free amine.

Reaction Conditions :

- Base: 2–5 equivalents of NaOH

- Solvent: Water/alcohol mixtures (e.g., 2-propanol)

- Temperature: 50–120°C

- Yield: >80%

This method exploits the differential stability of carbamate protecting groups under basic conditions, preserving the Boc group at position 1.

Reductive Amination with Fluorinated Intermediates

A route adapted from ACS Medicinal Chemistry Letters employs reductive amination to install the 3-amino group:

- Ketone Synthesis : 5-Fluoropiperidin-3-one is prepared via oxidation of 5-fluoropiperidine-3-ol.

- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride, followed by Boc protection.

Key Data :

Fluorination via DAST-Mediated Hydroxyl Replacement

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Stereocontrol |

|---|---|---|---|---|

| Selective Deprotection | Bis-protected piperidine | Base-mediated deprotection | 80–90 | Moderate |

| Reductive Amination | 5-Fluoropiperidin-3-one | NaBH3CN reduction | 65–72 | High |

| DAST Fluorination | 5-Hydroxypiperidine | DAST reaction | 75–85 | Excellent |

Industrial-Scale Considerations

Cost-Efficiency

- Boc Anhydride Usage : 1.5 equivalents optimizes cost without compromising yield.

- Solvent Recycling : Ethanol/water mixtures in deprotection steps reduce waste.

Recent Advances

Continuous Flow Synthesis

A 2024 study demonstrated a 3-step continuous process:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves >99% ee:

- Enzyme: Candida antarctica Lipase B

- Substrate: tert-butyl 3-acetamido-5-fluoropiperidine-1-carboxylate

- Conversion: 48% (theoretical max: 50%)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: As a precursor in the development of pharmaceutical drugs.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Variants

Table 1: Key Structural Analogs and Their Properties

Key Findings :

Functional Group Substitutions

Trifluoromethyl Derivatives

Tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9) replaces fluorine with a trifluoromethyl (-CF₃) group. This substitution is common in antiviral agents where improved target engagement is critical .

Hydroxyl and Difluoro Derivatives

- Tert-butyl (3s,4s)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS: B18578): The hydroxyl group introduces hydrogen-bonding capacity, improving solubility but requiring protection during synthesis .

Biological Activity

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an amino group, and a fluorine atom, contributing to its unique properties. The molecular formula is with a molecular weight of approximately 218.27 g/mol. Its structure allows for interactions with various biological targets, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.

1. Medicinal Chemistry

This compound is being investigated for its role as a lead compound in drug development. Its structure allows it to serve as a scaffold for synthesizing biologically active molecules, particularly enzyme inhibitors and receptor modulators.

2. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown promising results in cytotoxicity assays against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

3. Neuropharmacology

The interaction studies indicate that this compound may bind to neurotransmitter receptors, which could influence conditions such as anxiety and depression. This aspect warrants further investigation into its potential as a therapeutic agent in neuropharmacology.

Case Studies

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231), researchers found that the compound exhibited significant growth inhibition compared to control groups. The study utilized a concentration-response regimen over 72 hours, revealing that higher concentrations resulted in increased cytotoxicity .

Case Study: Enzyme Interaction

Another study focused on the compound's interaction with monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and pain modulation. The compound demonstrated competitive inhibition with an IC50 value of approximately 11.7 µM, indicating its potential as a therapeutic agent for pain management .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

- Piperidine functionalization : Fluorination via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement with KF in polar aprotic solvents like DMF .

- Amino group introduction : Reductive amination or catalytic hydrogenation of nitro intermediates under H₂/Pd-C .

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane, using DMAP as a catalyst .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 259.16) validates molecular weight .

- HPLC : C18 columns with UV detection (λ = 254 nm) assess purity and retention time .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

- SHELX refinement : Use SHELXL for small-molecule X-ray diffraction data to model piperidine ring conformation and fluorine/amine group orientation. Key metrics: R1 < 0.05, wR2 < 0.12 .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N-H···O=C) stabilizing crystal packing, critical for polymorph screening .

Advanced: How to address contradictions in spectral data during structural elucidation?

- Dynamic effects : Variable-temperature NMR (e.g., -40°C to 80°C) detects conformational exchange in piperidine rings, resolving split signals .

- DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate stereochemistry .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation (no occupational exposure limits established; treat as hazardous) .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

Advanced: What pharmacological mechanisms are hypothesized for analogs of this compound?

- Target engagement : Fluorine enhances binding to enzymes (e.g., kinases) via dipole interactions; the Boc group improves blood-brain barrier permeability .

- SAR studies : Replace the 5-fluoro group with Cl or CF₃ to modulate lipophilicity (LogP changes by ±0.5) and potency .

Basic: How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at RT for 1 month in amber vials (degradation <2% by HPLC) .

- Long-term : Store at -20°C under argon; avoid moisture (hydrolysis of Boc group occurs at >40% humidity) .

Advanced: How to design comparative studies with structural analogs?

- Library synthesis : Prepare analogs via parallel synthesis (e.g., tert-butyl 3-amino-5-chloropiperidine-1-carboxylate) .

- Bioassays : Test against cancer cell lines (IC₅₀) and CYP450 isoforms (Ki) to assess selectivity .

Advanced: What role does fluorine play in the compound’s reactivity?

- Electronic effects : Fluorine withdraws electron density, increasing amine’s nucleophilicity by 15–20% in SNAr reactions .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 hr in microsomal assays) .

Basic: How to optimize reaction yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.